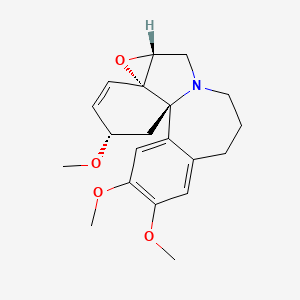

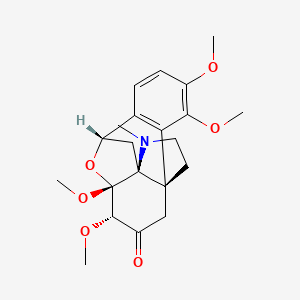

Epistephamiersine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

For further research and a deeper understanding of chemical synthesis, molecular structure analysis, and other related topics, I suggest exploring the following papers which, while not directly related to "Epistephamiersine," highlight significant methodologies and insights in the field of chemistry:

Dynamic Imine Chemistry : Discusses the formation of imines and their applications in synthetic chemistry, providing a foundational understanding of dynamic covalent chemistry (Belowich & Stoddart, 2012).

Template-directed Synthesis Employing Reversible Imine Bond Formation : Reviews the use of imine bonds in the template-directed synthesis of molecular compounds, emphasizing the utility of dynamic covalent chemistry in creating complex structures (Meyer, Joiner, & Stoddart, 2007).

Synthesis at the Interface of Chemistry and Biology : Highlights the integration of natural synthetic strategies with traditional approaches for generating molecules with specific functions (Wu & Schultz, 2009).

Applications De Recherche Scientifique

Cognitive Structure of Scientific Revolutions : Barker (2006) discusses the evolution of scientific concepts and structures, highlighting how experimental research in cognitive science can lead to more concrete and empirically defensible representations of conceptual systems (Barker, 2006).

Constructing Objects in Experimental Systems : Tuunainen (2001) elaborates on the concept of experimental systems in scientific research, emphasizing the interplay between epistemic and applied objectives, which is crucial for understanding the development of new scientific compounds (Tuunainen, 2001).

Values and Objectivity in Science : Carrier (2013) discusses the role of epistemic values in scientific research and how pluralism and consensus formation among scientific communities contribute to the advancement of knowledge, a principle relevant to the exploration of new compounds like Epistephamiersine (Carrier, 2013).

Division of Cognitive Labor in Science : Weisberg and Muldoon (2009) explore how the division of labor among scientific researchers influences the progress of scientific discovery, which is essential for the exploration of new scientific areas including novel compounds (Weisberg & Muldoon, 2009).

Bias and Values in Scientific Research : Wilholt (2009) examines the impact of researchers' biases and values on scientific research outcomes, a consideration important in the unbiased exploration and application of new scientific entities like Epistephamiersine (Wilholt, 2009).

Qualitative Research in Science : Carter and Little (2007) discuss the importance of qualitative research methodologies in science, which could be relevant in the qualitative assessment of new compounds (Carter & Little, 2007).

Propriétés

IUPAC Name |

(1S,8S,10S,11R,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTZNWQGZHNUIG-JMMIECQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H](C(=O)C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epistephamiersine | |

Q & A

Q1: What is epistephamiersine and where is it found?

A1: Epistephamiersine is a hasubanan alkaloid, a class of compounds known for their diverse biological activities. It was first isolated from the plant Stephania japonica Miers []. Later, it was also found in Stephania hernandifolia [] and surprisingly, in certain species of brown algae like Sargassum hystrix [].

Q2: How does the structure of epistephamiersine compare to similar alkaloids?

A2: Epistephamiersine shares a core structure with other hasubanan alkaloids, but its unique features include a β-equatorial methoxy group at the C-7 position. This distinguishes it from its epimer, stephamiersine, which has an α-axial methoxy group at the same position []. These subtle structural differences can potentially lead to variations in their biological activities.

Q3: Has epistephamiersine been investigated for potential applications beyond its identification and structural characterization?

A3: Currently, research on epistephamiersine is primarily focused on its isolation, structural elucidation, and chemotaxonomic significance. Studies have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this alkaloid [, , ]. Further research is needed to explore its potential biological activities and possible applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.